molecular formula C11H11NO2 B12975729 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one

2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one

Cat. No.: B12975729
M. Wt: 189.21 g/mol
InChI Key: MCIDXQWOMGRLGO-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one is a spirocyclic compound that features a unique structural motif where an oxazolidinone ring is fused to an indene moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one typically involves a multi-step process. One common method includes the reaction of indene derivatives with oxazolidinone precursors under specific conditions. For instance, the reaction between indene and oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate can yield the desired spirocyclic compound. The reaction is often carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene or oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and indene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of spirocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

InChI

InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)

InChI Key

MCIDXQWOMGRLGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC(=O)O2)C3=CC=CC=C31

Origin of Product

United States

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